molecular formula C15H9F3N2O3 B2946769 3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 924383-70-0

3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2946769
CAS No.: 924383-70-0
M. Wt: 322.243
InChI Key: VLIGFVSYYSWUCV-UHFFFAOYSA-N
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Description

3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the isoxazole family, which is known for its diverse biological activities.

Scientific Research Applications

3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in the development of new drugs. It has been reported to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid is not fully understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway. This pathway is known to play a crucial role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, making it a promising candidate for the treatment of various inflammatory diseases. Additionally, it has been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid is its high purity and yield, making it suitable for large-scale production. Additionally, it has been reported to have potent anti-inflammatory and analgesic effects, making it a promising candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its high purity and yield, potent anti-inflammatory and analgesic effects, and neuroprotective properties make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid involves the reaction of 2-(trifluoromethyl)benzaldehyde with 3-amino-5-methylisoxazole in the presence of acetic acid as a solvent. The resulting product is then treated with chloroacetic acid to obtain the final compound. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.

Properties

IUPAC Name

3-methyl-6-[2-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O3/c1-7-12-9(14(21)22)6-11(19-13(12)23-20-7)8-4-2-3-5-10(8)15(16,17)18/h2-6H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIGFVSYYSWUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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